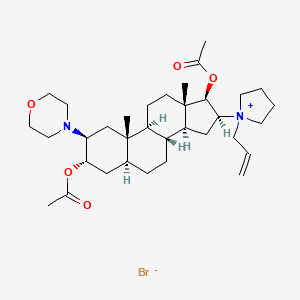
3-Acetyl Rocuronium Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of Rocuronium Bromide involves several chemical processes starting from epiandrosterone or similar steroids. Initially, these compounds undergo acetylation, selective hydrolysis, and finally, quaternary ammonium formation with allyl bromide. The synthesis process has been optimized over the years to improve yield and purity, with reported total yields varying from 14.3% to 59.6% depending on the method and starting materials used (Yong, 2011); (Jiang Jing-y, 2013).
Molecular Structure Analysis
Molecular structure analysis of intermediates in the synthesis of Rocuronium Bromide, such as 16α-Bromo-17β-hydroxy-5α-androstan-3β-yl acetate, reveals that the steroidal rings exhibit slightly flattened chair conformations, and the D ring assumes a half-chair conformation. These structural features are crucial for the compound's biological activity and its interaction with neuromuscular receptors (Rui Shi et al., 2010).
Chemical Reactions and Properties
Rocuronium Bromide's efficacy as a neuromuscular blocking agent is partly due to its ability to form host-guest complexes with specific receptors, reversing muscle relaxation without the cardiovascular side effects associated with other reversal agents. Its interaction with cyclodextrin derivatives, for instance, showcases a supramolecular mechanism of action that is central to its function (Julia M. Adam et al., 2002).
Physical Properties Analysis
The analysis of physical properties, such as solubility, melting point, and molecular weight, is essential for understanding how Rocuronium Bromide behaves under different conditions. While specific physical properties were not detailed in the sourced documents, these characteristics are fundamental for drug formulation and administration.
Chemical Properties Analysis
Chemical properties, including reactivity under various conditions and degradation behavior, are critical for ensuring Rocuronium Bromide's stability and efficacy. Studies have shown that it is stable under a range of conditions but can undergo degradation when exposed to oxidative stress, leading to the formation of products with altered molecular structures (O. Wegener et al., 2015).
科学研究应用
Synthesis and Technology
- Rocuronium bromide is synthesized from epiandrosterone through a series of steps including elimination, bromination, epoxidation, aminolysis, reduction, ring opening, acetylation, and allylation with allyl bromide. This synthesis method has been improved for low cost, easy operation, and scalability (Jiang Jing-y, 2013).
Interaction with Other Drugs
- The interaction of rocuronium bromide with donepezil, a drug used for Alzheimer's disease, can weaken muscle relaxation induced by rocuronium. This interaction is crucial for anesthesiologists to consider for intubation and surgery (Lauri Pautola & M. Reinikainen, 2012).
Reversal Agents for Neuromuscular Block
- Cyclodextrin-derived host molecules have been synthesized as reversal agents for rocuronium bromide. These compounds, by forming host-guest complexes with rocuronium, reverse muscle relaxation without the cardiovascular side effects associated with acetylcholinesterase inhibitors (J. Adam et al., 2002).
First Human Exposure Study
- A study on Org 25969, a modified γ-cyclodextrin, showed its effectiveness and tolerance in reversing neuromuscular block induced by rocuronium bromide in human volunteers. Org 25969 encapsulates rocuronium, promoting its dissociation from the acetylcholine receptor, thereby reversing the neuromuscular block (F. Gijsenbergh et al., 2005).
Genotoxicity Study
- A study on the genotoxic effects of rocuronium bromide in human peripheral blood lymphocytes revealed its clastogenic properties but not cytotoxicity. The study used sister chromatid exchange, chromosome aberration, and micronucleus analyses (U. Zan et al., 2011).
Inhibition of Inflammation and Pain
- Rocuronium bromide has been studied for its role in suppressing nitric oxide production and enhancing prostaglandin E2 synthesis in endothelial cells, thereby inhibiting inflammation and pain (S. Baek et al., 2016).
Stability and Degradation Analysis
- Rocuronium bromide's stability and degradation behavior were studied under various conditions using reversed-phase liquid chromatography. This analysis is crucial for understanding the compound's stability in different environmental conditions (Ola M. El Houssini et al., 2021).
Pharmacokinetics
- Clinical pharmacokinetic studies of rocuronium bromide have provided insight into its absorption, distribution, biotransformation, and excretion. These studies are essential for understanding the drug's behavior in different patient populations (K. Khuenl-Brady & H. Sparr, 1996).
安全和危害
Rocuronium Bromide is harmful if swallowed or in contact with skin, and toxic if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
未来方向
Rocuronium Bromide is a commonly used non-depolarizing neuromuscular blocking agent. It has been used in over 30 million patients worldwide . The development of more efficient and scalable processes for its synthesis, as well as the discovery of new derivatives like 3-Acetyl Rocuronium Bromide, could potentially lead to improved versions of this drug with better efficacy, safety, and cost-effectiveness .
属性
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H55N2O5.BrH/c1-6-15-36(16-7-8-17-36)30-21-28-26-10-9-25-20-31(40-23(2)37)29(35-13-18-39-19-14-35)22-34(25,5)27(26)11-12-33(28,4)32(30)41-24(3)38;/h6,25-32H,1,7-22H2,2-5H3;1H/q+1;/p-1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNFYELGQJULSR-PWXDFCLTSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCOCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H55BrN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl Rocuronium Bromide | |
CAS RN |
122483-73-2 |
Source


|
| Record name | 1-[(2BETA,3ALPHA,5ALPHA,16BETA,17BETA)-3,17-BIS(ACETYLOXY)-2-(4-MORPHOLINYL)ANDROSTAN-16-YL]-1-(2-PROPEN-1-YL)PYRROLIDINIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


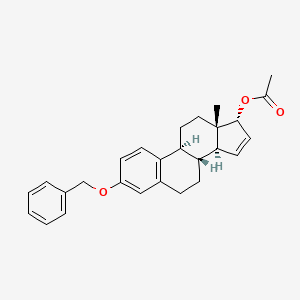
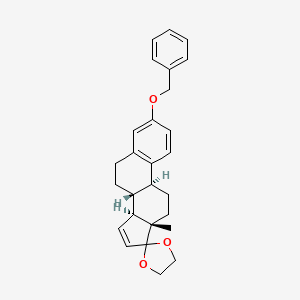
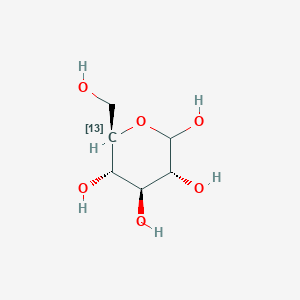
![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)
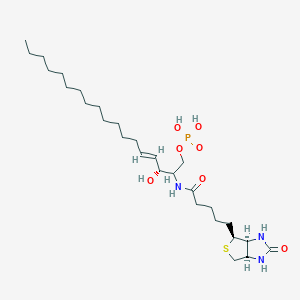
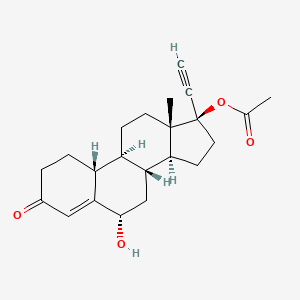
![[1-13Cglc]lactose monohydrate](/img/structure/B1146271.png)